1-Cyclopropyl-3-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-phenylthiourea is an organosulfur compound with the molecular formula C10H12N2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in organic synthesis and biological activities . The compound features a cyclopropyl group and a phenyl group attached to the thiourea moiety, making it a unique and versatile molecule.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-3-phenylthiourea typically involves the reaction of cyclopropylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Cyclopropylamine+Phenyl isothiocyanate→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
1-Cyclopropyl-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The phenyl and cyclopropyl groups can undergo substitution reactions, introducing different functional groups into the molecule.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-phenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3-phenylthiourea involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This competitive inhibition is crucial in controlling melanin production and has potential therapeutic applications in treating hyperpigmentation disorders .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-3-phenylthiourea can be compared with other thiourea derivatives such as N-phenylthiourea and N-cyclohexylthiourea. While all these compounds share the thiourea core, their unique substituents confer different chemical and biological properties:
N-phenylthiourea: Known for its use as a tyrosinase inhibitor and in genetic taste testing.
N-cyclohexylthiourea: Exhibits different solubility and reactivity profiles compared to this compound.
The presence of the cyclopropyl group in this compound makes it more rigid and potentially more selective in its interactions with biological targets .
Eigenschaften
CAS-Nummer |
77991-97-0 |
---|---|
Molekularformel |
C10H12N2S |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
1-cyclopropyl-3-phenylthiourea |
InChI |
InChI=1S/C10H12N2S/c13-10(12-9-6-7-9)11-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,12,13) |
InChI-Schlüssel |
HMRHSMXFUQAWTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.